![molecular formula C10H16N2O2S B14629337 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 55862-33-4](/img/structure/B14629337.png)
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,2-diethoxyethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2,2-diethoxyethylthiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophiles such as cysteine residues in proteins .
Vergleich Mit ähnlichen Verbindungen
2-Sulfonylpyrimidines: These compounds also contain a pyrimidine ring with a sulfonyl group and exhibit similar reactivity.
2-Methylsulfonylpyrimidine: Known for its use in biochemical studies and as a stabilizer in various applications.
Uniqueness: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethoxyethylsulfanyl group enhances its reactivity and potential for forming covalent bonds with biomolecules, making it a valuable tool in research and industrial applications .
Eigenschaften
CAS-Nummer |
55862-33-4 |
|---|---|
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
2-(2,2-diethoxyethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QCVMCZLFUHARQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CSC1=NC=CC=N1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


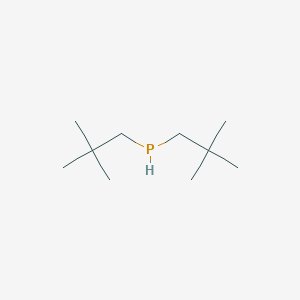
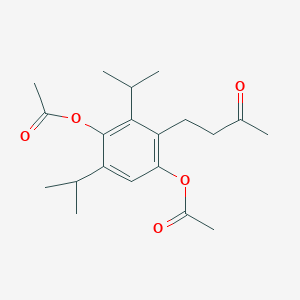
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
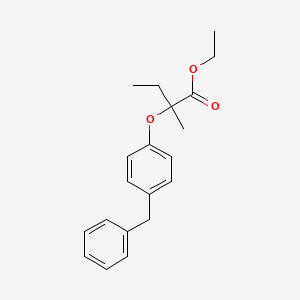

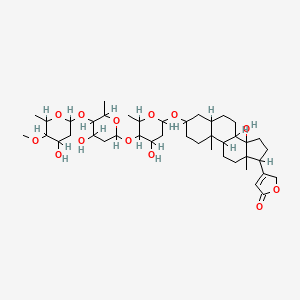

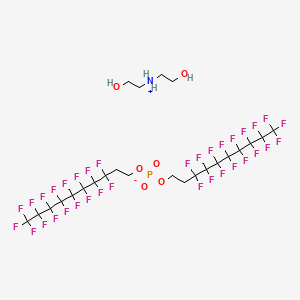
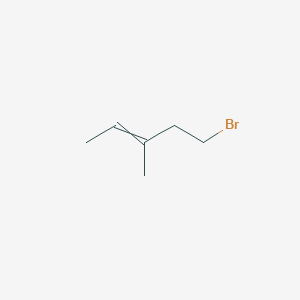
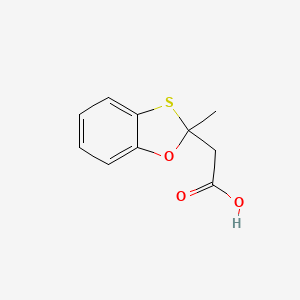
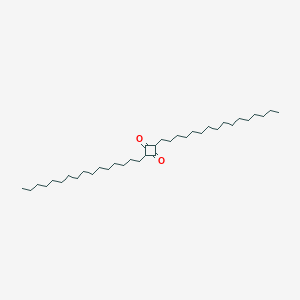
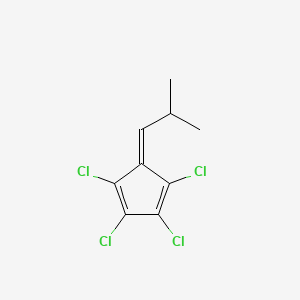
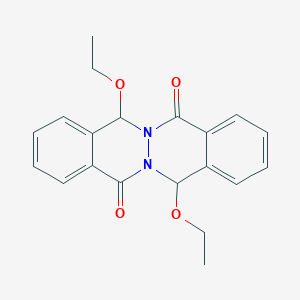
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
